methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine
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Overview
Description
Methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine is a chemical compound with the molecular formula C15H21N3 and a molecular weight of 243.35 g/mol . It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is used primarily in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine typically involves the reaction of 3-phenyl-1H-pyrazole with a suitable alkylating agent under controlled conditions. One common method involves the use of N-methyl-5-(3-phenyl-1H-pyrazol-5-yl)-1-pentanamine as a starting material . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
Methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The pyrazole ring allows for various substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
Methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring plays a crucial role in these interactions, allowing the compound to bind to active sites and modulate biological pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: This compound shares a similar pyrazole structure and is used in pharmaceutical and agrochemical industries.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Used as an intermediate in the synthesis of selective dipeptidyl peptidase 4 inhibitors for antidiabetic agents.
Uniqueness
Methyl[5-(3-phenyl-1H-pyrazol-5-yl)pentyl]amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and potential therapeutic applications.
Properties
IUPAC Name |
N-methyl-5-(3-phenyl-1H-pyrazol-5-yl)pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3/c1-16-11-7-3-6-10-14-12-15(18-17-14)13-8-4-2-5-9-13/h2,4-5,8-9,12,16H,3,6-7,10-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOWSXKLIUXQNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCC1=CC(=NN1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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